6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile is a complex organic compound notable for its unique structural features, which include a cyclopropyl group, a methylsulfanyl group, and a piperazine moiety attached to a pyridine ring. The compound is classified as a nitrogen-containing heteroaryl compound and falls under the category of pyridine derivatives, which are often explored for their biological and medicinal properties. Its molecular formula is and it has a molecular weight of 316.38 g/mol .
Methods: The synthesis of 6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile typically involves several steps:
Technical Details: The synthetic routes may vary based on desired yield and purity, with methods like batch synthesis or continuous flow chemistry employed in industrial settings to enhance efficiency and scalability .
The molecular structure of 6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile can be represented as follows:
InChI=1S/C15H16N4O2S/c1-22-14-11(7-16)10(6-12(18-14)9-2-3-9)15(21)19-5-4-17-13(20)8-19/h6,9H,2-5,8H2,1H3,(H,17,20)
This data provides insight into the connectivity and arrangement of atoms within the molecule.
The compound is expected to participate in various chemical reactions typical of pyridine derivatives:
These reactions are critical for understanding its potential applications in medicinal chemistry and organic synthesis .
The mechanism by which 6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various biological outcomes. For example:
The exact mechanism can vary based on the biological context and specific interactions with target molecules.
6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile has several potential applications across different fields:
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.: 158905-17-0
CAS No.:
CAS No.: 13463-39-3